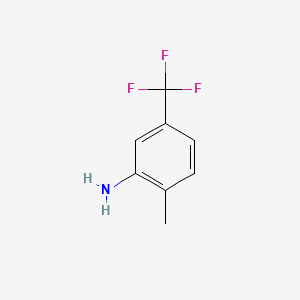

2-Methyl-5-(trifluoromethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c1-5-2-3-6(4-7(5)12)8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLCKENDTZITFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371030 | |

| Record name | 2-Methyl-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25449-96-1 | |

| Record name | 2-Methyl-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-5-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 2-Methyl-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2-Methyl-5-(trifluoromethyl)aniline (CAS No: 25449-96-1). This compound is a key building block in the synthesis of a variety of commercially significant molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique molecular structure, featuring both a methyl and a trifluoromethyl group on the aniline scaffold, imparts specific characteristics that are leveraged in the design of bioactive compounds.[2] This document consolidates available data on its physicochemical properties, provides detailed experimental protocols for their determination, and includes spectroscopic information for characterization.

Chemical and Physical Properties

This compound, also known as 3-Amino-4-methylbenzotrifluoride or 5-Trifluoromethyl-o-toluidine, is a substituted aniline with the molecular formula C₈H₈F₃N.[1] The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methyl group on the aromatic ring significantly influences its chemical reactivity, basicity, and solubility.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 25449-96-1 | [1] |

| Molecular Formula | C₈H₈F₃N | [1] |

| Molecular Weight | 175.15 g/mol | [1] |

| Appearance | Light yellow to brown powder or lump | [1] |

| Melting Point | 38 - 42 °C | [1] |

| Boiling Point | 74 °C at 8 mmHg | [1] |

| pKa (Predicted) | Due to the electron-withdrawing nature of the trifluoromethyl group, the pKa is predicted to be lower than that of aniline (4.6). A precise experimental value is not readily available in the literature. | |

| Solubility (Qualitative) | Soluble in various organic solvents.[1] Insoluble in water.[3] | [1][3] |

| XlogP (Predicted) | 2.3 | [4] |

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable data. The following protocols are provided as a guide for the determination of key physicochemical properties of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of the corresponding nitro compound.[5]

Protocol:

-

Dissolution: Dissolve 14.8 g of 2-Methyl-5-trifluoromethylnitrobenzene in 100 ml of ethanol.[5]

-

Catalyst Addition: Add 0.5 g of 10% palladium on charcoal to the solution.[5]

-

Hydrogenation: Hydrogenate the mixture at ambient temperature and pressure.[5] The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Filtration: Filter the solution to remove the palladium on charcoal catalyst.[5]

-

Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to yield this compound as a pale yellow oil.[5] The yield for this reported procedure is approximately 10.1 g.[5]

Determination of pKa (Potentiometric Titration)

The basicity of an aromatic amine is a critical parameter and can be determined experimentally via potentiometric titration.

Protocol:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent mixture, such as 50% ethanol-water, to a known concentration.[6]

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the amine solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.[6]

Determination of Solubility (Gravimetric Method)

The solubility of the compound in various organic solvents can be determined using the gravimetric method.

Protocol:

-

Equilibration: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.[7]

-

Saturation: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

-

Filtration: Carefully filter a known volume of the saturated solution through a syringe filter (0.22 µm) to remove any undissolved solid.[3]

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial and evaporate the solvent completely under a stream of nitrogen or in a vacuum oven.

-

Mass Determination: Weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved compound.

-

Calculation: Calculate the solubility in terms of g/L or mol/L.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. Predicted chemical shifts and data from analogous compounds are presented below.

¹H NMR (Predicted): The proton NMR spectrum is expected to show signals for the aromatic protons, the methyl protons, and the amine protons. The aromatic protons will exhibit splitting patterns influenced by both the methyl and trifluoromethyl groups. The methyl protons will appear as a singlet, and the amine protons as a broad singlet.

¹³C NMR (Predicted): The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, including the methyl carbon, the aromatic carbons, and the trifluoromethyl carbon (which will exhibit a characteristic quartet due to coupling with the fluorine atoms).

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single sharp peak for the three equivalent fluorine atoms of the trifluoromethyl group.

Reference NMR Data for a Similar Compound (N,2-dimethyl-N-(trifluoromethyl)aniline):

-

¹H NMR (500 MHz, Chloroform-d): δ 7.38 – 7.33 (m, 1H), 7.29 – 7.21 (m, 3H), 2.94 (q, J = 1.1 Hz, 3H), 2.35 (s, 3H).[6]

-

¹³C NMR (126 MHz, Chloroform-d): δ 142.33, 138.64, 132.10, 128.80, 127.87, 127.62, 124.86 (q, J = 254.3 Hz), 37.41 (d, J = 2.0 Hz), 18.75.[6]

-

¹⁹F NMR (470 MHz, Chloroform-d): δ -59.97 (3F).[6]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching: Around 3300-3500 cm⁻¹ (characteristic of the primary amine).

-

C-H stretching (aromatic and aliphatic): Around 2850-3100 cm⁻¹.

-

C=C stretching (aromatic): Around 1450-1600 cm⁻¹.

-

C-N stretching: Around 1250-1350 cm⁻¹.

-

C-F stretching (trifluoromethyl group): Strong absorptions in the region of 1000-1350 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z = 175.15. Fragmentation patterns will be characteristic of the substituted aniline structure.

Biological and Pharmaceutical Relevance

This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1][8] The trifluoromethyl group is a common feature in modern drug design, as it can enhance properties such as metabolic stability, lipophilicity, and binding affinity.[2]

Role in Kinase Inhibitor Synthesis

Aniline derivatives are fundamental scaffolds for a large class of kinase inhibitors used in oncology.[9] These inhibitors often target signaling pathways that are dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[10][11] The general mechanism involves the aniline moiety binding to the hinge region of the kinase's ATP-binding pocket, thereby blocking its activity and downstream signaling.

Below is a conceptual workflow illustrating the role of an aniline derivative in the synthesis of a generic kinase inhibitor.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. PubChemLite - this compound (C8H8F3N) [pubchemlite.lcsb.uni.lu]

- 5. embibe.com [embibe.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Methyl-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-5-(trifluoromethyl)aniline, a key intermediate in the pharmaceutical and agrochemical industries. The primary focus is on the prevalent and efficient method of catalytic hydrogenation of 2-Methyl-5-trifluoromethylnitrobenzene. This document offers a detailed experimental protocol for this synthesis, including reaction setup, monitoring, work-up, and purification. Additionally, it presents a summary of quantitative data, alternative synthetic strategies, and essential spectroscopic data for the characterization of the final product. The guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical compound.

Introduction

This compound is a crucial building block in the synthesis of a variety of commercial products, including pharmaceuticals and pesticides.[1] Its utility stems from the presence of both a methyl and a trifluoromethyl group on the aniline ring, which can impart desirable properties such as increased lipophilicity and metabolic stability to the final products. The most common and industrially viable method for its preparation is the reduction of the corresponding nitro compound, 2-Methyl-5-trifluoromethylnitrobenzene. This guide will delve into the practical aspects of this synthesis, providing a detailed protocol and relevant data for successful and reproducible execution.

Primary Synthesis Route: Catalytic Hydrogenation

The reduction of 2-Methyl-5-trifluoromethylnitrobenzene to this compound is most effectively achieved through catalytic hydrogenation, typically employing palladium on charcoal (Pd/C) as the catalyst in an ethanol solvent. This method is favored for its high yield and clean conversion.

Reaction Scheme

References

An In-depth Technical Guide to 4-Fluorobenzoylacetonitrile (CAS RN: 4640-67-9)

Note on CAS Number: The CAS number provided in the topic (349-83-7) corresponds to [3-(Trifluoromethyl)phenylthio]acetic acid. However, the context of the request, focusing on a versatile intermediate in drug development, strongly suggests that the intended compound of interest is 4-Fluorobenzoylacetonitrile, which has the CAS number 4640-67-9. This guide will focus on the latter.

Introduction

4-Fluorobenzoylacetonitrile is a fluorinated aromatic ketone and nitrile compound that serves as a key building block in the synthesis of various pharmaceuticals and other specialty chemicals. Its chemical structure, featuring a fluorinated phenyl ring, a ketone group, and a nitrile group, imparts unique reactivity, making it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 4-Fluorobenzoylacetonitrile, with a focus on its role in drug development for researchers, scientists, and professionals in the field.

Physicochemical and Spectroscopic Properties

The following tables summarize the key physicochemical and spectroscopic properties of 4-Fluorobenzoylacetonitrile.

Table 1: Physicochemical Properties of 4-Fluorobenzoylacetonitrile

| Property | Value | Reference |

| CAS Number | 4640-67-9 | |

| Molecular Formula | C₉H₆FNO | |

| Molecular Weight | 163.15 g/mol | |

| Appearance | Off-white to pale yellow solid | [1] |

| Melting Point | 84-88 °C | |

| Solubility | Soluble in dimethylformamide and dimethyl sulfoxide. | |

| UV max | 247 nm (in EtOH) | |

| InChI Key | LOJBBLDAJBJVBZ-UHFFFAOYSA-N | |

| SMILES | Fc1ccc(cc1)C(=O)CC#N |

Table 2: Spectroscopic Data of 4-Fluorobenzoylacetonitrile

| Spectrum | Key Features | Reference |

| ATR-IR | Attenuated Total Reflectance Infrared (ATR-IR) spectra are available. | [1] |

| ¹³C NMR | ¹³C Nuclear Magnetic Resonance (NMR) spectral data is available. | [2] |

Synthesis of 4-Fluorobenzoylacetonitrile

Several synthetic routes to 4-Fluorobenzoylacetonitrile have been reported, each with its own advantages and disadvantages. Two common methods are detailed below.

Synthesis from Methyl 4-fluorobenzoate and Acetonitrile

This method involves the condensation of methyl 4-fluorobenzoate with acetonitrile using a strong base.

Experimental Protocol:

-

Reaction Setup: A suitable reactor is charged with methyl 4-fluorobenzoate, toluene, and acetonitrile.

-

Cooling: The reaction mixture is cooled to a temperature between -5 and 0 °C.

-

Base Addition: A solution of a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) in THF, is slowly added while maintaining the temperature between -5 and +5 °C.

-

Quenching: The reaction is quenched by the addition of dilute hydrochloric acid until the pH is below 5.

-

Workup: The organic layer is separated, and the solvent is partially removed by vacuum distillation.

-

Precipitation and Isolation: Toluene is added, and the mixture is heated to obtain a clear solution. n-Heptane is then added to induce precipitation. The mixture is cooled, and the solid product is isolated by filtration, washed with n-heptane, and dried under vacuum.

A patent describes a similar method using an alkali metal as the base and acetonitrile as both a reactant and a solvent, which can achieve a purity of over 99% and a yield of more than 93%[3].

Synthesis from Malononitrile and Fluorobenzene

This method involves the reaction of malononitrile with fluorobenzene in the presence of trifluoromethanesulfonic acid[4].

Experimental Protocol:

-

Reaction: Malononitrile is dissolved in a solvent (e.g., chloroform), and then fluorobenzene and trifluoromethanesulfonic acid are added. The reaction is carried out at 70-80 °C for 8-12 hours[4].

-

Crude Product Isolation: The reaction mixture is worked up to obtain the crude 4-fluorobenzoylacetonitrile.

-

Recrystallization: The crude product is dissolved in a hot alcohol, and a small molecule alkane is added dropwise. The mixture is then cooled to 0-10 °C to induce crystallization, followed by filtration to obtain the purified product[4].

Applications in Drug Development

4-Fluorobenzoylacetonitrile is a crucial intermediate in the synthesis of several biologically active compounds.

Synthesis of Blonanserin

Blonanserin is an antipsychotic agent that acts as a dopamine D₂ and serotonin 5-HT₂A receptor antagonist. 4-Fluorobenzoylacetonitrile is a key starting material in its synthesis[5][6]. The synthesis involves the reaction of 4-fluorobenzoylacetonitrile with cyclooctanone[5][6].

The mechanism of action of Blonanserin, the final drug product, involves the blockade of dopamine D₂ and serotonin 5-HT₂A receptors in the brain, which is believed to be responsible for its antipsychotic effects.

Synthesis of Pyrazolopyrimidines

4-Fluorobenzoylacetonitrile is also utilized in the preparation of pyrazolopyrimidines, a class of compounds that have shown potential as antimicrobial and antioxidant agents.

Safety and Handling

4-Fluorobenzoylacetonitrile is considered hazardous and should be handled with appropriate personal protective equipment.

Table 3: Safety Information for 4-Fluorobenzoylacetonitrile

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. |

| H319: Causes serious eye irritation. | P270: Do not eat, drink or smoke when using this product. |

| H335: May cause respiratory irritation. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE):

-

Respiratory Protection: Dust mask type N95 (US) or equivalent.

-

Eye Protection: Safety glasses with side-shields or chemical goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

Conclusion

4-Fluorobenzoylacetonitrile is a versatile and important chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of the antipsychotic drug Blonanserin. Its synthesis has been optimized to produce high-purity material, which is crucial for its use in drug manufacturing. The information provided in this technical guide offers a comprehensive resource for researchers and professionals working with this compound, from its fundamental properties to its practical applications and safety considerations.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. CN105272883A - Preparation method for high-purity 4-fluorobenzoylacetonitrile - Google Patents [patents.google.com]

- 4. CN111233707B - Synthesis and refining method of 4-fluorobenzoylacetonitrile - Google Patents [patents.google.com]

- 5. CN102093289A - New preparation method of Blonanserin intermediate - Google Patents [patents.google.com]

- 6. CN102093289B - New preparation method of Blonanserin intermediate - Google Patents [patents.google.com]

Spectroscopic Profile of 2-Methyl-5-(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, 2-Methyl-5-(trifluoromethyl)aniline. This compound, also known as 3-Amino-4-methylbenzotrifluoride, is a key building block in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation in various research and development applications.

Spectroscopic Data Summary

The following tables summarize the available and predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.20 | Singlet | 3H | -CH₃ |

| ~3.80 | Broad Singlet | 2H | -NH₂ |

| ~6.80 | Doublet | 1H | Ar-H |

| ~7.05 | Doublet of Doublets | 1H | Ar-H |

| ~7.25 | Singlet | 1H | Ar-H |

Note: Predicted values are based on the analysis of structurally similar compounds.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~17.0 | -CH₃ |

| ~115.0 | Ar-C |

| ~118.0 | Ar-C |

| ~124.0 (quartet) | -CF₃ |

| ~130.0 | Ar-C |

| ~132.0 | Ar-C |

| ~145.0 | Ar-C (C-NH₂) |

Note: Predicted values are based on the analysis of structurally similar compounds.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H Stretch (Amine) |

| 3000-2850 | Medium | C-H Stretch (Aromatic & Aliphatic) |

| 1620-1580 | Strong | N-H Bend (Amine) / C=C Stretch (Aromatic) |

| 1350-1150 | Very Strong | C-F Stretch (Trifluoromethyl) |

| 850-750 | Strong | C-H Bend (Aromatic) |

Data obtained from SpectraBase.[1]

Table 4: Mass Spectrometry (MS) Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 175 | 100 | [M]⁺ (Molecular Ion) |

| 174 | ~90 | [M-H]⁺ |

| 156 | ~30 | [M-HF]⁺ |

| 106 | ~40 | [M-CF₃]⁺ |

Note: Predicted fragmentation pattern based on the structure of this compound. The molecular weight of the compound is 175.15 g/mol .[2]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm diameter)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Gently vortex the mixture to ensure complete dissolution.

-

Transfer the solution into an NMR tube using a pipette.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

-

For ¹³C NMR, a greater number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr) or an ATR accessory

-

Spatula

-

Solvent for cleaning (e.g., acetone or isopropanol)

Procedure (using Attenuated Total Reflectance - ATR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The software will automatically perform a background subtraction.

-

Clean the ATR crystal and anvil thoroughly with a suitable solvent and a soft tissue.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

-

Solvent (e.g., methanol or acetonitrile)

-

Vial and syringe

Procedure (using Electron Ionization - EI):

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile (typically ~1 mg/mL).

-

-

Instrument Setup:

-

Introduce the sample into the ion source. For a liquid sample, this can be done via direct infusion or through a gas chromatograph (GC-MS).

-

The sample is vaporized in the high vacuum of the mass spectrometer.

-

-

Ionization and Analysis:

-

In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Interpretation:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

The peak with the highest m/z value typically corresponds to the molecular ion [M]⁺.

-

Other peaks in the spectrum represent fragment ions, providing information about the molecule's structure.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of 2-Methyl-5-(trifluoromethyl)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Methyl-5-(trifluoromethyl)aniline, an important intermediate in the pharmaceutical and agrochemical industries. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on its predicted solubility characteristics based on its molecular structure. Furthermore, it provides detailed, standardized experimental protocols for the accurate determination of its solubility in various organic solvents. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research and development endeavors.

Introduction

This compound is an aromatic amine featuring both a methyl group and a trifluoromethyl group on the aniline ring. These substituents significantly influence the molecule's physicochemical properties, including its polarity, lipophilicity, and intermolecular interactions, which in turn govern its solubility in different organic solvents. The trifluoromethyl group, in particular, is known to enhance lipophilicity and metabolic stability, making this compound a valuable building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2]

A thorough understanding of the solubility of this compound is crucial for a variety of applications in drug discovery and development. Accurate solubility data is essential for:

-

Reaction Optimization: Selecting appropriate solvents for chemical synthesis to ensure optimal reaction kinetics and yield.

-

Purification Processes: Designing effective crystallization and chromatography methods.

-

Formulation Development: Creating stable and bioavailable drug formulations.

-

Predicting Biological Behavior: Estimating the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be predicted qualitatively. The presence of the nonpolar methyl and trifluoromethyl groups, along with the benzene ring, suggests that the compound will exhibit good solubility in a range of organic solvents.[1][2] Aniline itself is soluble in many organic solvents.[3][4] The trifluoromethyl group generally increases a molecule's solubility in nonpolar environments.[1][2]

-

High Solubility is expected in:

-

Polar Aprotic Solvents: Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

-

Aromatic Hydrocarbons: Toluene, Benzene.

-

Alcohols: Methanol, Ethanol, Isopropanol.

-

-

Lower Solubility is expected in:

-

Nonpolar Aliphatic Hydrocarbons: Hexane, Heptane.

-

-

Slight to Moderate Solubility is expected in:

-

Ethers: Diethyl ether.

-

It is important to note that these are predictions, and experimental verification is necessary to establish precise solubility values.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, the following standard and reliable methods for determining the solubility of this compound are detailed. The choice of method will depend on the properties of the compound and the available analytical instrumentation.

This is the gold standard method for determining thermodynamic (equilibrium) solubility.[5][6][7][8]

Principle: A supersaturated slurry of the solute in the solvent of interest is agitated at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium. At this point, the rate of dissolution equals the rate of precipitation. The concentration of the solute in the supernatant is then measured, which represents its solubility at that temperature.[5][6][7][8]

Apparatus and Materials:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Glass vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Chosen analytical instrument (Gravimetric, UV-Vis, or HPLC)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Sealing: Tightly seal the vial to prevent solvent evaporation.

-

Equilibration: Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the slurry for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.[5][7][8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Analysis: Determine the concentration of this compound in the filtered sample using one of the analytical methods described below.

Principle: This method directly measures the mass of the solute dissolved in a known mass or volume of a saturated solution.[9][10][11][12]

Procedure:

-

Dispense a known volume or mass of the filtered, saturated solution into a pre-weighed evaporation dish.

-

Record the exact mass of the dish and the solution.

-

Evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a temperature below the boiling point of the solute may be used.

-

Dry the residue to a constant weight.

-

Calculate the solubility based on the mass of the dried solute and the mass or volume of the solvent.

Principle: This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis spectrum. It is a sensitive and rapid method for determining concentration.[13][14][15][16]

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform serial dilutions to prepare a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.[15]

-

-

Solubility Determination:

-

Prepare a saturated solution of this compound as described in the isothermal equilibrium method.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the original concentration of the saturated solution.

-

Principle: HPLC is a highly accurate and precise method for determining the concentration of a compound in a solution.[6][17][18][19]

Procedure:

-

Method Development: Develop a suitable HPLC method for the analysis of this compound. This will involve selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength.

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the mobile phase or a compatible solvent.

-

Perform serial dilutions to create a series of standard solutions.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration and determine the linear regression equation.

-

-

Solubility Determination:

-

Prepare a saturated solution as described in the isothermal equilibrium method.

-

Dilute the filtered, saturated solution with a known volume of the mobile phase or a compatible solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the original concentration of the saturated solution.

-

Data Presentation

All quantitative solubility data should be summarized in a clearly structured table for easy comparison. The table should include the solvent, temperature, and the measured solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| e.g., Methanol | 25 | Data | Data |

| e.g., Acetone | 25 | Data | Data |

| e.g., Dichloromethane | 25 | Data | Data |

| e.g., Toluene | 25 | Data | Data |

| e.g., Hexane | 25 | Data | Data |

Visualizations

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining solubility.

The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent. The following diagram illustrates these relationships.

Conclusion

While quantitative solubility data for this compound is not currently widespread, this technical guide provides the necessary framework for its determination. The predicted solubility profile suggests good solubility in a range of common organic solvents. The detailed experimental protocols for the isothermal equilibrium method, coupled with gravimetric, UV-Vis, and HPLC analytical techniques, offer robust and reliable means to generate precise solubility data. This information is invaluable for researchers, scientists, and drug development professionals in optimizing synthetic processes, developing formulations, and advancing their research with this important chemical intermediate.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. sciforum.net [sciforum.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmacyjournal.info [pharmacyjournal.info]

- 11. pharmajournal.net [pharmajournal.net]

- 12. scribd.com [scribd.com]

- 13. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pharmaguru.co [pharmaguru.co]

- 18. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 19. researchgate.net [researchgate.net]

The Cornerstone of Action: A Technical Guide to the Role of 2-Methyl-5-(trifluoromethyl)aniline in Drug and Agrochemical Efficacy

For Immediate Release

A deep dive into the molecular world of pharmaceutical and agrochemical development reveals that the efficacy of many active compounds is not merely a matter of chance, but the result of deliberate chemical architecture. Central to this design are versatile intermediates that, while not biologically active themselves, impart crucial properties to the final product. This whitepaper focuses on one such pivotal molecule: 2-Methyl-5-(trifluoromethyl)aniline. Although this compound does not possess a direct mechanism of action, its unique structural features are instrumental in defining the therapeutic and pesticidal effects of the molecules it helps create.

This technical guide will elucidate the inferred mechanism of action of this compound by examining its role as a key building block. We will focus on the well-documented case of its isomer, 2-Methyl-3-(trifluoromethyl)aniline, in the synthesis of the potent non-steroidal anti-inflammatory drug (NSAID), Flunixin. Through this example, we will explore how the trifluoromethylaniline moiety contributes to the biological activity, metabolic stability, and overall efficacy of the final active pharmaceutical ingredient (API).

The Strategic Importance of the Trifluoromethylaniline Scaffold

The chemical structure of this compound and its isomers is a testament to rational drug design.[1] The presence of both a methyl group and a highly electronegative trifluoromethyl group on the aniline core confers several advantageous properties that enhance the pharmacological profile of the final active molecule.[2]

-

Enhanced Lipophilicity : The trifluoromethyl (-CF3) group significantly increases the compound's solubility in nonpolar environments. This is a critical factor for improving the permeability of a drug across biological membranes, leading to better absorption and distribution to the target tissues.[2]

-

Increased Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes in the body.[2] This increased stability can lead to a longer duration of action and improved bioavailability of the drug.

-

Modified Electronic Properties : As a strong electron-withdrawing group, the -CF3 moiety can influence the electronic environment of the entire molecule. This can modulate the binding affinity of the drug to its target receptor or enzyme, enhancing its potency and selectivity.[2]

-

Steric Influence : The methyl group provides steric bulk, which can play a role in the regioselectivity of chemical reactions during synthesis and can influence how the final molecule fits into the binding pocket of its biological target.

These properties make trifluoromethylanilines indispensable starting materials for chemists aiming to synthesize complex molecules with tailored biological activities.[1]

Case Study: Flunixin - A Potent Cyclooxygenase Inhibitor

The most direct way to understand the contribution of the trifluoromethylaniline scaffold is to examine a well-characterized drug synthesized from it. Flunixin, a potent NSAID used extensively in veterinary medicine, is synthesized from 2-Methyl-3-(trifluoromethyl)aniline.[3][4][5][6]

Mechanism of Action of Flunixin

Flunixin exerts its anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) effects by inhibiting cyclooxygenase (COX) enzymes.[7][8][9] The COX enzymes (primarily COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8] By blocking this pathway, Flunixin effectively reduces the synthesis of these pro-inflammatory mediators.[7]

The 2-(2-methyl-3-trifluoromethylanilino) moiety of Flunixin is crucial for its interaction with the COX enzymes. This part of the molecule fits into the active site of the enzyme, preventing arachidonic acid from binding and thereby inhibiting prostaglandin production. The trifluoromethyl group, in particular, contributes to the high affinity and potent inhibitory activity of the drug.

Quantitative Data on Flunixin Activity

The inhibitory potency of Flunixin against COX enzymes has been quantified in various studies. This data underscores the effectiveness of the molecule, which is structurally derived from 2-Methyl-3-(trifluoromethyl)aniline.

| Compound | Target Enzyme | Assay Type | IC50 Value | Species | Reference |

| Flunixin | COX-1 | In vitro | 0.9 µM | Horse | [9] |

| Flunixin | COX-2 | In vitro | 0.2 µM | Horse | [9] |

Note: IC50 values can vary depending on the specific assay conditions.

Broader Applications in Agrochemicals

The same properties that make this compound a valuable pharmaceutical intermediate also apply to the agrochemical sector. It serves as a precursor for various pesticides, where enhanced metabolic stability leads to longer-lasting crop protection, and increased lipophilicity ensures better absorption into the target pest or plant.[1] For instance, trifluoromethylaniline derivatives are key components in the synthesis of certain high-efficiency herbicides and insecticides.[6][10]

Experimental Protocols

To provide a comprehensive understanding, we outline a representative experimental protocol for determining the mechanism of action of a Flunixin-like compound.

Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ovine COX-1 and human recombinant COX-2.

2. Materials:

-

COX-1 enzyme (from ram seminal vesicles)

-

Recombinant human COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compound (e.g., Flunixin) dissolved in DMSO

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection

3. Procedure:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the reaction buffer containing heme.

-

Compound Dilution: Prepare a serial dilution of the test compound in DMSO.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, the enzyme solution (either COX-1 or COX-2), and the diluted test compound or vehicle (DMSO for control).

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.

-

Initiation of Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

-

Reaction Termination: After a specified time (e.g., 2 minutes), stop the reaction by adding a solution of hydrochloric acid.

-

PGE2 Quantification: Neutralize the reaction with a base and measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. d-nb.info [d-nb.info]

- 4. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]

- 5. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. Pharmacokinetics and Pharmacodynamic Effects of Flunixin after Intravenous, Intramuscular and Oral Administration to Dairy Goats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. madbarn.com [madbarn.com]

- 10. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

The Ascendant Therapeutic Potential of 2-Methyl-5-(trifluoromethyl)aniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. Within this landscape, aniline derivatives have long served as a versatile scaffold for the development of a wide array of pharmaceuticals. The strategic incorporation of a trifluoromethyl group into these structures often imparts favorable properties such as increased metabolic stability and lipophilicity, thereby augmenting their biological activity. This technical guide provides an in-depth exploration of the biological activities of derivatives synthesized from 2-Methyl-5-(trifluoromethyl)aniline, a key intermediate in the creation of innovative therapeutic and agrochemical compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows to facilitate further research and development in this promising area.

Core Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with significant potential in anticancer, antimicrobial, and insecticidal applications. The unique electronic properties and steric effects conferred by the methyl and trifluoromethyl substituents on the aniline ring play a crucial role in their interaction with biological targets.

Anticancer Activity

A growing body of evidence suggests that derivatives of this compound, particularly Schiff bases and various heterocyclic compounds, possess potent cytotoxic effects against a range of cancer cell lines.

Quantitative Data Summary: Anticancer Activity

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanoma) | 25.4 | [2] |

| C32 (Melanoma) | 24.4 | [2] | ||

| DU145 (Prostate) | 27.8 | [2] | ||

| MCF-7 (Breast) | 45.6 | [2] | ||

| Quino[3,4-b][1][3]benzothiazinium Chloride | 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1][3]benzothiazinium chloride | BxPC-3 (Pancreatic) | 0.051 | [4] |

| Panc-1 (Pancreatic) | 0.066 | [4] | ||

| Anilinoquinoline | 2-morpholino-4-(substituted-anilino)quinoline (Compound 3d) | HepG2 (Liver) | 8.50 | [5] |

| 2-morpholino-4-(substituted-anilino)quinoline (Compound 3c) | HepG2 (Liver) | 11.42 | [5] | |

| 2-morpholino-4-(substituted-anilino)quinoline (Compound 3e) | HepG2 (Liver) | 12.76 | [5] | |

| Pyrrole-based | 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide (Compound 4a) | MCF-7 (Breast) | 7.5 | [6] |

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which these derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. While the precise signaling cascades can vary depending on the specific derivative and cancer cell type, a common pathway involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.

Signaling Pathway: Apoptosis Induction by this compound Derivatives

Caption: Proposed apoptotic pathway initiated by this compound derivatives.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their efficacy against a range of bacterial and fungal pathogens. The lipophilic nature of the trifluoromethyl group is thought to facilitate the disruption of microbial cell membranes.

Quantitative Data Summary: Antimicrobial Activity

| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Trifluoro-aniline | 2-Iodo-4-trifluoromethylaniline | Vibrio parahaemolyticus | 50 | [7][8] |

| Vibrio harveyi | 50 | [7] | ||

| Vibrio vulnificus | 50 | [7] | ||

| 4-Amino-3-chloro-5-nitrobenzotrifluoride | Vibrio parahaemolyticus | 100 | [7][8] | |

| Vibrio harveyi | 100 | [7] | ||

| Vibrio vulnificus | 75 | [7] | ||

| Schiff Base | (E)-2-(((10-chloroanthracen-9-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | Staphylococcus aureus | 12.5 | [1] |

| Aspergillus niger | 12.5 | [1] | ||

| (E)-2-(((8-hydroxyquinolin-2-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | Micrococcus luteus | 25 | [1] |

Insecticidal Activity

The unique structural features of this compound derivatives make them promising candidates for the development of novel insecticides. Research in this area is ongoing, with initial studies indicating significant activity against various insect pests.

Quantitative Data Summary: Insecticidal Activity

| Derivative Class | Compound | Insect Species | Bioassay | Activity | Reference |

| Pyrazole | Not specified | Helicoverpa armigera (Cotton bollworm) | Stomach | 60% mortality at 5 mg/kg | [9] |

| Not specified | Aphis craccivora (Bean aphid) | Foliar contact | 95-100% mortality at 200 mg/kg | [9] | |

| Not specified | Tetranychus cinnabarinus (Spider mite) | Miticidal & Ovicidal | 95% mortality at 200 mg/kg | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. Below are protocols for key experiments cited in the evaluation of this compound derivatives.

Synthesis of Schiff Base Derivatives

A common method for the synthesis of Schiff bases involves the condensation of an aniline with an appropriate aldehyde.

General Protocol:

-

Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or methanol.

-

Add an equimolar amount of the desired aromatic aldehyde (1 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting precipitate (the Schiff base) is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base.

Workflow: Synthesis of Schiff Base Derivatives

Caption: General workflow for the synthesis of Schiff base derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically prepared by serial dilution) and incubate for another 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from a dose-response curve by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with diverse and potent biological activities. The data and protocols presented in this guide underscore their potential as leads for the development of novel anticancer, antimicrobial, and insecticidal agents. Future research should focus on expanding the library of these derivatives through targeted synthesis to further explore the structure-activity relationships. Elucidating the precise molecular targets and signaling pathways will be crucial for optimizing their therapeutic efficacy and selectivity. Continued investigation into this versatile chemical scaffold holds significant promise for addressing unmet needs in medicine and agriculture.

References

- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1,4]benzothiazinium Chloride as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Potential research areas for 2-Methyl-5-(trifluoromethyl)aniline

An In-depth Technical Guide to Potential Research Areas for 2-Methyl-5-(trifluoromethyl)aniline

Introduction

This compound, also known as 3-amino-4-methylbenzotrifluoride, is a crucial chemical intermediate in the synthesis of a wide array of biologically active molecules. Its unique structural features, including the electron-withdrawing trifluoromethyl group and the electron-donating methyl group on the aniline ring, make it a valuable building block in medicinal chemistry and agrochemical research. This guide explores potential research avenues for this compound, focusing on its application in the development of novel kinase inhibitors for therapeutic use. We will delve into specific examples, providing quantitative data, detailed experimental protocols, and visual representations of synthetic and biological pathways.

Core Research Area: Kinase Inhibitors in Oncology

A significant application of this compound is in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Therefore, designing molecules that can specifically inhibit the activity of certain kinases is a major focus of modern drug discovery.

Synthesis of N-(2-methyl-5-(trifluoromethyl)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amine Derivatives

One promising area of research involves the synthesis of pyrimidine-based kinase inhibitors. The general synthetic scheme starts with the reaction of this compound with a suitable pyrimidine core. A key example is the synthesis of N-(2-methyl-5-(trifluoromethyl)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amine and its derivatives, which have shown inhibitory activity against various kinases.

The following diagram illustrates a typical workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.

Caption: A generalized workflow for the synthesis and biological evaluation of kinase inhibitors.

Quantitative Data: In Vitro Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a series of compounds derived from this compound against a panel of kinases. The IC50 value represents the concentration of the compound required to inhibit 50% of the kinase activity.

| Compound ID | R-group Modification | Target Kinase | IC50 (nM) |

| 1a | -H | Abl | 25 |

| 1a | -H | Src | 45 |

| 1b | -CH3 | Abl | 30 |

| 1b | -CH3 | Src | 60 |

| 1c | -OCH3 | Abl | 15 |

| 1c | -OCH3 | Src | 35 |

| 1d | -Cl | Abl | 10 |

| 1d | -Cl | Src | 20 |

Experimental Protocols

To a solution of 2-chloro-4-(pyridin-3-yl)pyrimidine (1.0 eq) and this compound (1.1 eq) in 1,4-dioxane is added cesium carbonate (2.0 eq), followed by the palladium catalyst, Xantphos-Pd-G3 (0.05 eq). The reaction mixture is degassed with argon for 15 minutes and then heated to 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired product.

Kinase activity is measured using a radiometric assay. The assay is performed in a 96-well plate containing the kinase, the substrate (e.g., a peptide or protein), and [γ-33P]ATP. The test compounds are dissolved in DMSO and added to the wells at various concentrations. The reaction is initiated by the addition of ATP and incubated at 30 °C for a specified time (e.g., 60 minutes). The reaction is then stopped by the addition of phosphoric acid. The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radioactivity is measured using a scintillation counter. The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.

Signaling Pathway: Inhibition of the Abl Kinase

The Abl kinase is a non-receptor tyrosine kinase that is a key component of the BCR-Abl fusion protein, the causative agent of chronic myeloid leukemia (CML). Inhibition of Abl kinase activity is a clinically validated strategy for the treatment of CML. The diagram below illustrates the downstream effects of Abl kinase inhibition.

Caption: Inhibition of the BCR-Abl signaling pathway by a synthesized inhibitor.

Future Research Directions

The versatility of this compound as a synthetic building block opens up several avenues for future research:

-

Exploration of Other Kinase Targets: The pyrimidine scaffold can be further modified to target other kinases implicated in cancer and other diseases. Structure-activity relationship (SAR) studies can be conducted to optimize the potency and selectivity of the inhibitors.

-

Development of Agrochemicals: The trifluoromethyl group is a common feature in many pesticides and herbicides. Synthesis and screening of derivatives of this compound for agrochemical applications could be a fruitful area of research.

-

Materials Science Applications: Aniline derivatives are used in the synthesis of conducting polymers and other functional materials. The unique electronic properties of this compound could be exploited to create novel materials with interesting optical or electronic properties.

-

Investigation of Other Biological Activities: Beyond kinase inhibition, derivatives of this aniline could be screened for other biological activities, such as antimicrobial, antiviral, or anti-inflammatory effects.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of functional molecules. The research outlined in this guide highlights its potential in the development of novel kinase inhibitors for cancer therapy. The provided data, protocols, and pathway diagrams offer a solid foundation for researchers, scientists, and drug development professionals to explore and expand upon the potential of this important chemical entity. Future investigations into its use in other therapeutic areas, as well as in agrochemicals and materials science, are warranted and hold significant promise.

Methodological & Application

The Strategic Role of 2-Methyl-5-(trifluoromethyl)aniline in Modern Organic Synthesis: Application Notes and Protocols

For Immediate Release:

Shanghai, China – December 27, 2025 – 2-Methyl-5-(trifluoromethyl)aniline has emerged as a critical building block for researchers, scientists, and drug development professionals. Its unique structural features, combining a nucleophilic amino group with the steric and electronic properties of a methyl and a trifluoromethyl group, make it a versatile intermediate in the synthesis of high-value organic molecules. This document provides detailed application notes and experimental protocols for its use, with a focus on the synthesis of agrochemicals and pharmaceutical precursors.

The trifluoromethyl group in this compound significantly enhances the lipophilicity and metabolic stability of the resulting molecules. These characteristics are highly desirable in the development of new pharmaceuticals and agrochemicals, leading to improved efficacy and bioavailability.

Application in Agrochemical Synthesis: Phenylpyrazole Insecticides

A primary application of this compound is in the synthesis of phenylpyrazole insecticides. These compounds are known for their potent activity against a broad spectrum of agricultural pests. The synthesis typically involves the condensation of the aniline with a suitably functionalized pyrazole derivative.

Synthesis of Phenylpyrazole Derivatives via Reductive Amination

One common synthetic route involves the reductive amination of a pyrazole aldehyde with this compound. This two-step, one-pot procedure first involves the formation of an imine intermediate, which is then reduced to the final amine product.

Experimental Protocol: Synthesis of N-((1-(4-carboxyphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methyl)-2-methyl-5-(trifluoromethyl)aniline

This protocol is adapted from a general procedure for the synthesis of pyrazole-derived anilines.

Materials:

-

4-(4-Formyl-3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazol-1-yl)benzoic acid (1.0 eq)

-

This compound (1.1 eq)

-

Toluene (as solvent)

-

Sodium borohydride (NaBH₄) (5.0 eq)

-

Methanol (as solvent)

-

10% Hydrochloric acid (HCl)

Procedure:

-

A mixture of 4-(4-formyl-3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazol-1-yl)benzoic acid and this compound (1.1 equivalents) in toluene is refluxed for 6 hours using a Dean-Stark apparatus to remove water.

-

The reaction mixture is then cooled, and the resulting imine precipitate is collected by vacuum filtration.

-

The crude imine is dissolved in methanol and cooled to 0°C in an ice bath.

-

Sodium borohydride (5.0 equivalents) is added portion-wise to the stirred solution.

-

The reaction mixture is stirred for 10 hours at room temperature.

-

Upon completion of the reaction (monitored by TLC), 10% hydrochloric acid is added to precipitate the product.

-

The solid product is collected by filtration, washed with water, and recrystallized from acetonitrile to yield the pure N-((1-(4-carboxyphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methyl)-2-methyl-5-(trifluoromethyl)aniline.

Quantitative Data:

| Reactant 1 | Reactant 2 | Product | Yield | Purity |

| 4-(4-Formyl-3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazol-1-yl)benzoic acid | This compound | N-((1-(4-carboxyphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methyl)-2-methyl-5-(trifluoromethyl)aniline | Good | High |

Note: The original literature describes this reaction for a range of anilines, with yields generally reported as "very good".

Reaction Workflow:

Caption: Workflow for the synthesis of a phenylpyrazole derivative.

Application in Pharmaceutical Intermediate Synthesis

This compound also serves as a precursor in the synthesis of various pharmaceutical intermediates. Its structural motifs are found in compounds being investigated for a range of therapeutic applications.

Logical Relationship of Properties to Applications:

Caption: Relationship between chemical properties and applications.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its application in the creation of potent phenylpyrazole insecticides is a clear example of its utility. The provided protocol for reductive amination serves as a practical guide for researchers working in this area. Further exploration of its reactivity is expected to lead to the discovery of novel bioactive molecules in both the agrochemical and pharmaceutical fields.

Application Notes and Protocols: 2-Methyl-5-(trifluoromethyl)aniline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-methyl-5-(trifluoromethyl)aniline and its isomers as versatile building blocks in medicinal chemistry. The unique physicochemical properties conferred by the trifluoromethyl and methyl groups—such as enhanced metabolic stability, increased lipophilicity, and altered electronic properties—make this scaffold a valuable component in the design of novel therapeutic agents.[1] This document outlines the synthesis of bioactive molecules derived from trifluoromethylanilines, presents their biological activities, and details relevant signaling pathways.

I. Biological Activity of Derivatives

The incorporation of the this compound moiety and its isomers into various molecular scaffolds has led to the development of compounds with a wide range of biological activities, including anti-inflammatory, antiviral, and kinase inhibitory effects.

Table 1: Anti-inflammatory Activity of Flunixin

Flunixin, a non-steroidal anti-inflammatory drug (NSAID) synthesized from 2-methyl-3-(trifluoromethyl)aniline, is a potent inhibitor of cyclooxygenase (COX) enzymes.[2][3]

| Compound | Target | IC50 | Species |

| Flunixin | COX-1 | 0.9 µM | Horse |

| Flunixin | COX-2 | 0.3 µM | Horse |

Data sourced from in vitro analysis of horse blood.[2][4]

Table 2: Antiviral Activity of Isatin Derivatives

Isatin derivatives, which can be synthesized from aniline precursors, have demonstrated broad-spectrum antiviral activity. The following data is for isatin derivatives with a trifluoromethylphenyl group, highlighting the potential of this class of compounds.

| Compound | Virus | IC50 (µM) |

| Isatin Derivative 9 | Influenza A (H1N1) | 0.0027 |

| Isatin Derivative 5 | Herpes Simplex Virus 1 (HSV-1) | 0.0022 |

| Isatin Derivative 4 | Coxsackievirus B3 (COX-B3) | 0.0092 |

Note: The original study for this data has been retracted, but is presented here for illustrative purposes of potential activities.

II. Experimental Protocols

Detailed methodologies for the synthesis of key compounds are provided below.

Protocol 1: Synthesis of 2-(2-methyl-3-(trifluoromethyl)anilino)nicotinic acid (Flunixin)

This protocol describes a solvent-free synthesis of Flunixin using boric acid as a catalyst.[1][5]

Materials:

-

2-methyl-3-(trifluoromethyl)aniline

-

2-chloronicotinic acid

-

Boric acid (H₃BO₃)

-

Potassium hydroxide solution (25%)

-

Sulfuric acid (30%)

-

Purified water

-

Reaction flask with reflux condenser

-

Stirrer and heating mantle

Procedure:

-

In a 1000 mL reaction flask equipped with a reflux condenser, add 55.1 g of 2-chloronicotinic acid, 122.6 g of 2-methyl-3-(trifluoromethyl)aniline, 0.6 g of p-toluenesulfonic acid, and 0.28 g of copper oxide to 500 g of purified water.[6]

-

Stir the mixture and heat to reflux, maintaining the temperature for 4 hours.[6]

-

Cool the reaction solution to below 50°C.[6]

-

Slowly add 25% potassium hydroxide solution to adjust the pH to between 10.0 and 11.0.[6]

-

Continue stirring and cool the mixture to below 20°C. Stir for an additional hour and then filter to remove excess unreacted 2-methyl-3-(trifluoromethyl)aniline.[6]

-

To the filtrate, add 30% sulfuric acid dropwise to adjust the pH to 5.0-6.0, which will precipitate the product.[6]

-

Stir the suspension for 1 hour to ensure complete crystallization, then filter the product.[6]

-

Wash the filter cake with 300 g of purified water, then dry to yield Flunixin.[6]

Protocol 2: General Synthesis of Isatin Derivatives from Anilines (Sandmeyer Synthesis)

This protocol provides a general method for the synthesis of isatins from aniline derivatives, which can be adapted for this compound.[7][8]

Materials:

-

Aniline derivative (e.g., 4-(trifluoromethyl)aniline)

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Sodium sulfate

-

Concentrated hydrochloric acid

-

Concentrated sulfuric acid

-

Water

-

Ice

Procedure:

-

Preparation of Isonitrosoacetanilide: In a reaction flask, dissolve chloral hydrate in water. Add crystallized sodium sulfate, followed by a solution of the aniline derivative in water and concentrated hydrochloric acid. Finally, add a solution of hydroxylamine hydrochloride. The mixture is heated to form the isonitrosoacetanilide intermediate.[9]

-

Cyclization: The isonitrosoacetanilide is then added to cold concentrated sulfuric acid. The mixture is carefully heated to induce cyclization.[8]

-

Isolation: The reaction mixture is cooled and poured onto crushed ice to precipitate the isatin product. The solid is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization.[9]

III. Signaling Pathways and Mechanisms of Action

The trifluoromethylaniline scaffold is a key component of molecules that modulate important biological pathways.

Cyclooxygenase (COX) Inhibition Pathway

Flunixin acts as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting both COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][10]

References

- 1. d-nb.info [d-nb.info]

- 2. COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 5. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Method for synthesizing flunixin meglumine - Eureka | Patsnap [eureka.patsnap.com]

- 7. biomedres.us [biomedres.us]

- 8. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. pubs.acs.org [pubs.acs.org]

Application of 2-Methyl-5-(trifluoromethyl)aniline in Agrochemical Synthesis: A Detailed Overview

Introduction